molecular formula C5H6N2O3S B15364106 5-Hydroxy-3-pyridinesulfonamide

5-Hydroxy-3-pyridinesulfonamide

Cat. No.: B15364106
M. Wt: 174.18 g/mol
InChI Key: FLEVOQYGMKCESU-UHFFFAOYSA-N
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Description

5-Hydroxy-3-pyridinesulfonamide is a chemical compound belonging to the class of sulfonamides Sulfonamides are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-3-pyridinesulfonamide typically involves the reaction of pyridine derivatives with sulfonamide reagents under specific conditions. One common method is the sulfonation of 3-hydroxypyridine using chlorosulfonic acid followed by the reaction with ammonia or an amine to form the sulfonamide group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-3-pyridinesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other electrophiles.

Major Products Formed:

  • Oxidation: Formation of pyridine N-oxide derivatives.

  • Reduction: Production of 5-hydroxypyridine derivatives.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

5-Hydroxy-3-pyridinesulfonamide has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and intermediates.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory conditions.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 5-Hydroxy-3-pyridinesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

5-Hydroxy-3-pyridinesulfonamide is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other sulfonamide derivatives, pyridine derivatives, and hydroxypyridine derivatives.

  • Uniqueness: The presence of both hydroxyl and sulfonamide groups in its structure gives it distinct chemical and biological properties compared to other compounds in its class.

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Properties

Molecular Formula

C5H6N2O3S

Molecular Weight

174.18 g/mol

IUPAC Name

5-hydroxypyridine-3-sulfonamide

InChI

InChI=1S/C5H6N2O3S/c6-11(9,10)5-1-4(8)2-7-3-5/h1-3,8H,(H2,6,9,10)

InChI Key

FLEVOQYGMKCESU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1S(=O)(=O)N)O

Origin of Product

United States

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